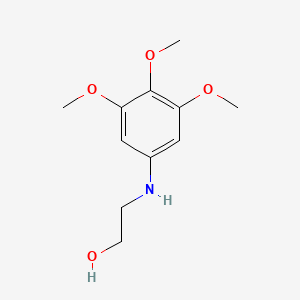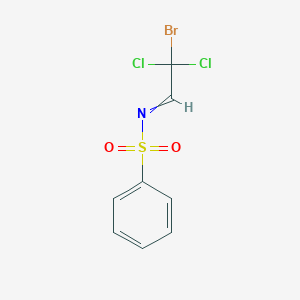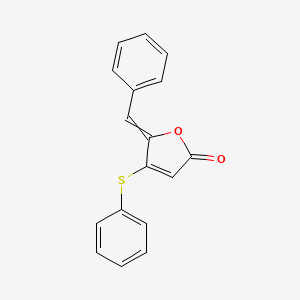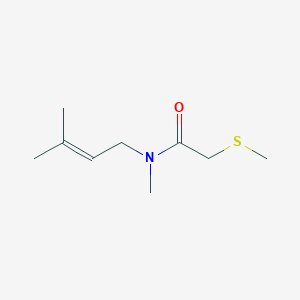![molecular formula C10H29ClInOSi3 B14305875 Chloro[tris(trimethylsilyl)methyl]indiganyl--water (1/1) CAS No. 112402-92-3](/img/structure/B14305875.png)
Chloro[tris(trimethylsilyl)methyl]indiganyl--water (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro[tris(trimethylsilyl)methyl]indiganyl–water (1/1) is a complex organosilicon compound It features a unique structure where a chloro group is bonded to an indiganyl moiety, which is further substituted with three trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[tris(trimethylsilyl)methyl]indiganyl–water (1/1) typically involves the reaction of indiganyl chloride with tris(trimethylsilyl)methyl lithium in an inert atmosphere. The reaction is carried out in a dry solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the reactants and products. The reaction mixture is then quenched with water to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Chloro[tris(trimethylsilyl)methyl]indiganyl–water (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxidized indiganyl derivatives.
Reduction: Formation of reduced indiganyl derivatives.
Substitution: Formation of substituted indiganyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chloro[tris(trimethylsilyl)methyl]indiganyl–water (1/1) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Potential use in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Chloro[tris(trimethylsilyl)methyl]indiganyl–water (1/1) involves its interaction with specific molecular targets. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with certain substrates. The chloro group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The indiganyl moiety can participate in electron transfer processes, making the compound useful in redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Trimethylsilyl chloride: Commonly used in organic synthesis for silylation reactions.
Indiganyl chloride: A precursor in the synthesis of various indiganyl derivatives.
Uniqueness
Chloro[tris(trimethylsilyl)methyl]indiganyl–water (1/1) is unique due to the combination of its chloro, trimethylsilyl, and indiganyl groups. This unique structure imparts distinct chemical reactivity and stability, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
112402-92-3 |
|---|---|
Fórmula molecular |
C10H29ClInOSi3 |
Peso molecular |
399.86 g/mol |
InChI |
InChI=1S/C10H27Si3.ClH.In.H2O/c1-11(2,3)10(12(4,5)6)13(7,8)9;;;/h1-9H3;1H;;1H2/q;;+1;/p-1 |
Clave InChI |
UKZBSGXOFIJACB-UHFFFAOYSA-M |
SMILES canónico |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[In]Cl.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





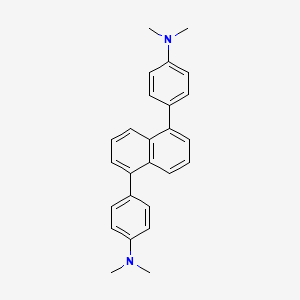


![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
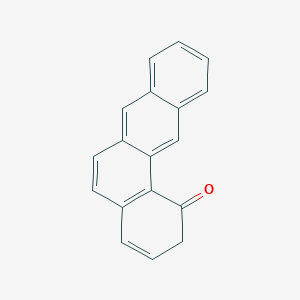
![2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole](/img/structure/B14305848.png)
